molecular formula C15H14O3 B13886552 Benzyl 4-(hydroxymethyl)benzoate

Benzyl 4-(hydroxymethyl)benzoate

Cat. No.: B13886552
M. Wt: 242.27 g/mol
InChI Key: UARNXVXYUDWGBS-UHFFFAOYSA-N
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Description

Benzyl 4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C14H12O3. It is a white to almost white crystalline powder that is soluble in ethanol but nearly insoluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-(hydroxymethyl)benzoate can be synthesized through the esterification of 4-(hydroxymethyl)benzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve product purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Benzyl 4-(hydroxymethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(hydroxymethyl)benzoate involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or as a modulator of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Methyl 4-(hydroxymethyl)benzoate: Similar in structure but with a methyl group instead of a benzyl group.

    Benzyl benzoate: Lacks the hydroxymethyl group but shares the benzyl ester functionality.

    4-hydroxymethylbenzoate: The parent compound without the benzyl ester group

Uniqueness: Benzyl 4-(hydroxymethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxymethyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

benzyl 4-(hydroxymethyl)benzoate

InChI

InChI=1S/C15H14O3/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2

InChI Key

UARNXVXYUDWGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CO

Origin of Product

United States

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